molecular formula C9H18N2O3 B2684574 tert-butyl N-(4-aminooxolan-3-yl)carbamate CAS No. 1330763-30-8

tert-butyl N-(4-aminooxolan-3-yl)carbamate

Cat. No.: B2684574
CAS No.: 1330763-30-8
M. Wt: 202.254
InChI Key: HWYDCYLRWDJCCH-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-aminooxolan-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminooxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminooxolan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of 4-aminooxolan-3-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-aminooxolan-3-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Strong acids like TFA or HCl are commonly used to cleave the Boc group.

Major Products Formed:

    Substitution Reactions: Depending on the substituent introduced, various substituted aminooxolan derivatives can be formed.

    Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.

Scientific Research Applications

tert-Butyl N-(4-aminooxolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminooxolan-3-yl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the amino group is liberated, allowing it to participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxymethyl)oxolan-3-ylcarbamate
  • tert-Butyl N-(4-methyl)oxolan-3-ylcarbamate

Comparison: tert-Butyl N-(4-aminooxolan-3-yl)carbamate is unique due to the presence of the amino group, which provides additional reactivity and versatility in synthetic applications. In contrast, similar compounds with hydroxyl or methyl groups may have different reactivity profiles and applications. The amino group allows for further functionalization and the formation of a wider range of derivatives .

Properties

IUPAC Name

tert-butyl N-(4-aminooxolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYDCYLRWDJCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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